molecular formula C25H24N2O5S B2641197 ethyl 6-acetyl-2-(4-phenoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 920450-44-8

ethyl 6-acetyl-2-(4-phenoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2641197
CAS No.: 920450-44-8
M. Wt: 464.54
InChI Key: SJAPSPDGFFDCSR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a tetrahydrothieno[2,3-c]pyridine ring, a phenoxybenzamido group, and an acetyl group. These groups could potentially give the compound interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydrothieno[2,3-c]pyridine ring is a seven-membered ring with one sulfur and one nitrogen atom . The phenoxybenzamido group is a benzene ring attached to an amide group through an oxygen atom .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the acetyl group could potentially undergo nucleophilic acyl substitution reactions .

Scientific Research Applications

Catalytic Synthesis Applications

  • Phosphine-Catalyzed Annulation : This compound undergoes a [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields. This annulation contributes to the field of organic synthesis by providing a new route to synthesize functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).

Synthesis of Fused Heterocyclic Systems

  • Formation of Pyrido and Thieno Pyrimidines : It can be used as a precursor for the synthesis of novel pyrido and thieno pyrimidines, contributing to the development of new fused heterocyclic systems with potential applications in medicinal chemistry (Bakhite, Al‐Sehemi, & Yamada, 2005).

Synthesis of Novel Heterocycle Products

  • Preparation of Pyrazolo Pyridine Products : Demonstrates utility in the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products, indicating its relevance in the development of new N-fused heterocycles (Ghaedi et al., 2015).

Chemical Structure and Fluorescent Properties

  • Spectral-Fluorescent Properties : The synthesis of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates reveals a correlation between their spectral-fluorescent properties and chemical structure, suggesting potential applications in materials science (Ershov et al., 2019).

Photophysical Properties

  • Investigation of Photophysical Properties : The study of this compound's derivatives can provide insights into their photophysical properties, which could be significant for applications in optoelectronics and photophysics (Ershov et al., 2019).

Properties

IUPAC Name

ethyl 6-acetyl-2-[(4-phenoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5S/c1-3-31-25(30)22-20-13-14-27(16(2)28)15-21(20)33-24(22)26-23(29)17-9-11-19(12-10-17)32-18-7-5-4-6-8-18/h4-12H,3,13-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAPSPDGFFDCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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